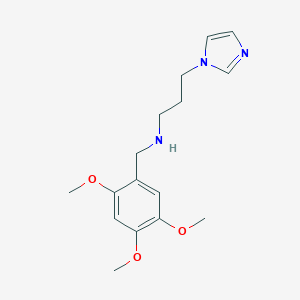
4-Acetyl-4-propylheptanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-4-propylheptanedioic acid (APHA) is a dicarboxylic acid that has gained attention in the field of scientific research due to its potential therapeutic applications. APHA is a derivative of 4-heptanone, which is commonly used as a flavoring agent in the food industry.
作用機序
The mechanism of action of 4-Acetyl-4-propylheptanedioic acid involves its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This leads to a reduction in oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to increase the levels of glutathione, a potent antioxidant, and reduce the levels of malondialdehyde, a marker of oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One advantage of using 4-Acetyl-4-propylheptanedioic acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, a limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-Acetyl-4-propylheptanedioic acid. One area of research is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the development of this compound analogs with improved efficacy and safety profiles is an area of interest.
Conclusion
In conclusion, this compound is a dicarboxylic acid that has gained attention in the field of scientific research due to its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action involves its ability to reduce oxidative stress and inflammation in the brain. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of novel therapeutic agents.
合成法
4-Acetyl-4-propylheptanedioic acid can be synthesized through a multi-step process involving the reaction of 4-heptanone with malonic acid and subsequent decarboxylation. The final product is obtained through the addition of acetic anhydride and sulfuric acid.
科学的研究の応用
4-Acetyl-4-propylheptanedioic acid has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C12H20O5 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
4-acetyl-4-propylheptanedioic acid |
InChI |
InChI=1S/C12H20O5/c1-3-6-12(9(2)13,7-4-10(14)15)8-5-11(16)17/h3-8H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
HLKYDGZQCWSECQ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
正規SMILES |
CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)